(R)-tert-Butyl pyrrolidine-2-carboxylate
Overview
Description
“®-tert-Butyl pyrrolidine-2-carboxylate” is a compound that contains a five-membered pyrrolidine ring . This nitrogen heterocycle is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl pyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle and is saturated . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Scientific Research Applications
Synthesis of N-heterocycles
(R)-tert-Butyl pyrrolidine-2-carboxylate is extensively used in the synthesis of N-heterocycles, leveraging chiral sulfinamides as chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. This approach facilitates the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in developing natural products and therapeutically relevant compounds (Philip et al., 2020).
Metabolism in Plant Defense
In the context of plant biology, derivatives similar to (R)-tert-Butyl pyrrolidine-2-carboxylate, such as Pyrroline-5-carboxylate (P5C), are studied for their role in plant defense mechanisms against pathogens. P5C metabolism is crucial during pathogen infection and abiotic stress, highlighting the significant biological roles these compounds and their derivatives can play (Qamar et al., 2015).
Drug Discovery
Pyrrolidine scaffolds, including compounds like (R)-tert-Butyl pyrrolidine-2-carboxylate, are vital in drug discovery for treating human diseases. Their saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry of molecules and increasing three-dimensional coverage, which is essential for the development of bioactive compounds with target selectivity (Li Petri et al., 2021).
Environmental and Health Impacts
Synthetic Phenolic Antioxidants (SPAs) studies have shown that derivatives of (R)-tert-Butyl pyrrolidine-2-carboxylate, like 2,6-di-tert-butyl-4-methylphenol (BHT) and others, are widely used in various products to extend shelf life due to their antioxidant properties. However, their environmental presence and potential health impacts necessitate careful consideration and further research (Liu & Mabury, 2020).
Stereochemistry in Pharmacology
Stereochemistry research has emphasized the importance of the configuration of stereocenters in (R)-tert-Butyl pyrrolidine-2-carboxylate and similar compounds. The different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles, impacting the binding mode to enantioselective proteins and offering insights into designing more effective pharmaceutical agents (Veinberg et al., 2015).
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl pyrrolidine-2-carboxylate |
Synthesis routes and methods
Procedure details
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